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molecular formula C10H17NO3 B1203358 6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID CAS No. 59178-92-6

6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID

Cat. No. B1203358
M. Wt: 199.25 g/mol
InChI Key: FSFFIYOYBDBDMQ-UHFFFAOYSA-N
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Patent
US07705136B2

Procedure details

To a solution of 6-aminocaproic acid (6.55 g), 50 mmol) in 150 ml of glacial acetic acid methacrylic anhydride (8.7 ml, 55 mmol) were added at room temperature, and resulting mixture was stirred for 12 hours. All volatiles were removed under reduced pressure. Crude material was submitted to column chromatography on silica gel, which was performed in chloroform with applying gradient of methanol (0-7.5%) and gave 8.65 g (87%) of N-methacryloyl-6-aminocaproic acid as white solid. MALDI MS: found 200.06 (M+H)+, C10H17NO3; calc. 199.07.
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
acetic acid methacrylic anhydride
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[C:10](OC(=O)C)(=[O:14])[C:11]([CH3:13])=[CH2:12]>>[C:10]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])(=[O:14])[C:11]([CH3:13])=[CH2:12]

Inputs

Step One
Name
Quantity
6.55 g
Type
reactant
Smiles
NCCCCCC(=O)O
Name
acetic acid methacrylic anhydride
Quantity
150 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting mixture
CUSTOM
Type
CUSTOM
Details
All volatiles were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C(=C)C)(=O)NCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.65 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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